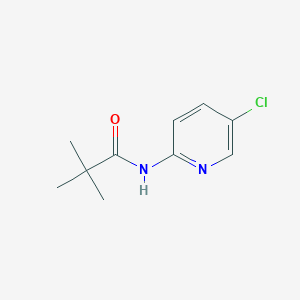

N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide

Description

N-(5-Chloropyridin-2-yl)-2,2-dimethylpropanamide is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an amide group at the 2-position. The amide moiety consists of a pivaloyl (2,2-dimethylpropanoyl) group, contributing to its steric bulk and chemical stability. This compound is synthesized via acylation reactions, typically involving 5-chloro-2-aminopyridine and pivaloyl chloride under controlled conditions, achieving high yields (87–91%) .

Key properties include:

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURRUSCTIJAPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide typically involves the reaction of 5-chloropyridine-2-amine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.

Scientific Research Applications

Chemistry: N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also employed in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to modulate biological pathways. It serves as a lead compound in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes, receptors, or other proteins, modulating their activity. The pivalamide group enhances the compound’s stability and bioavailability, allowing it to exert its effects more effectively. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridinyl Amides

N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide

- Molecular formula : C₁₀H₁₃BrN₂O

- Molecular weight : 256.13 g/mol

- Synthesis: Similar acylation route with 5-bromo-2-aminopyridine; yields up to 96% .

- Key differences: Bromine substituent increases molecular weight and polarizability compared to chlorine.

N-(5-Bromo-4-chloropyridin-2-yl)-2,2-dimethylpropanamide

- Molecular formula : C₁₀H₁₂BrClN₂O

- Molecular weight : 291.57 g/mol

- Key differences: Dual halogen substitution (Br at 5-position, Cl at 4-position) enhances electronic effects on the pyridine ring. Potential for enhanced reactivity in cross-coupling reactions due to multiple halogen leaving groups .

Substituent Position and Ring Variations

N-(5-Chloro-3-pyridyl)-2,2-dimethylpropanamide

- Synthesis : Produced via lithiation-iodination of N-(3-pyridyl)propanamide derivatives, yielding 70% after purification .

- Key differences :

N-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide

- Molecular formula : C₁₂H₁₆FN₀

- Molecular weight : 209.26 g/mol

- Key differences: Replacement of pyridine with a fluorinated phenyl ring reduces basicity.

Functional Group Modifications

2-(4-Chlorophenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide

- Molecular formula : C₁₅H₁₄Cl₂N₂O₂

- Increased molecular weight (307.2 g/mol) may reduce solubility compared to simpler amides .

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Biological Activity

N-(5-Chloropyridin-2-YL)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity based on various studies, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H14ClN

- Molecular Weight : 211.69 g/mol

- IUPAC Name : this compound

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 211.69 g/mol |

| Solubility | Moderate |

| LogP | 3.0 (predicted) |

This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems and ion channels. The compound has been shown to modulate calcium (Ca²⁺) influx in neuronal cells, which is crucial in the context of neurodegenerative diseases.

Calcium Modulation

Research indicates that this compound can significantly reduce Ca²⁺ overload in SH-SY5Y neuroblastoma cells. In experiments where cells were subjected to depolarization-induced Ca²⁺ influx, this compound demonstrated a concentration-dependent reduction in Ca²⁺ levels:

- IC₅₀ Values : The IC₅₀ for inhibiting Ca²⁺ influx was determined to be approximately 10 μM under specific experimental conditions.

Neuroprotective Effects

In addition to calcium modulation, the compound has shown neuroprotective properties in various models of neurodegeneration. For instance, it has been effective in mitigating glutamate-induced neurotoxicity in rat cortical neurons.

Case Study: Neuroprotection Against Glutamate Toxicity

In a study involving rat cortical neurons exposed to glutamate:

- Treatment : Neurons were treated with 10 μM of this compound.

- Results : The treatment led to a significant recovery of cell viability compared to untreated controls, suggesting protective effects against excitotoxicity.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit various protein kinases involved in cell proliferation.

Table 2: Anticancer Activity Overview

| Target Kinase | Activity |

|---|---|

| Aurora Kinases | Inhibition observed |

| Cyclin-dependent Kinases (CDKs) | Inhibition observed |

Absorption and Distribution

The pharmacokinetic profile suggests that this compound has moderate absorption characteristics with potential for good tissue distribution due to its lipophilic nature.

Toxicity Assessment

Initial toxicity studies indicate that the compound does not adversely affect cell viability at concentrations below 30 μM in both neuroblastoma and primary neuronal cultures. This is promising for its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.